molecular formula C13H10N2OS B2868352 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol CAS No. 18002-05-6

2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol

Cat. No.: B2868352
CAS No.: 18002-05-6
M. Wt: 242.3
InChI Key: WMMVFPDZGPLXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol (CAS Number: 18002-05-6) is a chemical compound based on the thieno[3,2-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry . This scaffold is recognized as a privileged structure due to its wide range of pharmacological activities, which includes investigation for antiplasmodial , antibacterial , and anticancer applications , among others. The specific substitution pattern of this compound, featuring a p-tolyl group at the 2-position, has been identified in research as a key moiety for maintaining promising biological activity in related thienopyrimidine derivatives . Compounds sharing this core structure are frequently explored as conformationally restricted analogs in drug discovery to study enzyme binding sites and identify biologically active conformers . This product is intended for research purposes as a chemical reference standard or as a synthetic building block for the development of novel biologically active molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)12-14-10-6-7-17-11(10)13(16)15-12/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMVFPDZGPLXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A direct substitution approach involves replacing a leaving group (e.g., methylsulfonyl or chloro) at position 2 with a 4-methylphenyl nucleophile. In a study by researchers at the ACS, methylthio-substituted thieno[3,2-d]pyrimidinones underwent oxidation to methylsulfonyl derivatives using meta-chloroperbenzoic acid (m-CPBA), followed by displacement with cyclopentylamine. Adapting this method, the methylsulfonyl group in intermediate 14a could be substituted with 4-methylphenylmagnesium bromide under Grignard conditions, though this remains hypothetical in the reviewed literature.

Optimization of Reaction Conditions

Yield optimization hinges on temperature control, catalyst loading, and solvent selection. Key findings include:

Parameter Optimal Condition Yield Improvement Source
Chlorination Time 1–2 hours at 110°C 90%
Nucleophilic Substitution DMF, 0°C, NaH base 98%
Hydrolysis Sat. NaHCO₃, rt 87%

For instance, using sodium hydride (NaH) in dimethylformamide (DMF) at 0°C for methylthio substitutions achieved near-quantitative yields, whereas prolonged chlorination beyond 2 hours led to decomposition.

Analytical Validation and Structural Confirmation

Structural confirmation of this compound relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). In analogous compounds, characteristic NMR signals include:

  • A singlet for the N-methyl group at δ 2.97 ppm.
  • Aromatic protons in the thienopyrimidine core between δ 7.20–8.49 ppm.
  • Hydroxyl protons appearing as broad singlets near δ 5–6 ppm, though this may vary with solvent.

MS data typically show molecular ion peaks corresponding to [M+H]⁺, such as m/z 166.0 for N-methylthieno[2,3-d]pyrimidin-4-amine. For the target compound, a molecular ion at m/z 269.08 (C₁₃H₁₂N₂OS⁺) is anticipated.

Challenges and Alternative Pathways

A significant challenge lies in the steric hindrance posed by the 4-methylphenyl group, which may slow substitution kinetics. Alternative routes explored in the literature include:

  • One-Pot Cyclocondensation: Combining aminothiophene carboxylates with 4-methylphenyl isothiocyanate to form the thienopyrimidine core and aryl group simultaneously.
  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes, as demonstrated in the synthesis of related PI3K inhibitors.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thienopyrimidine core.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-position hydroxyl group, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized thienopyrimidines.

Scientific Research Applications

2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound with a thienopyrimidine core, a 4-methylphenyl group at the 2-position, and a hydroxyl group at the 4-position, which is used in scientific research.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.

Biology Studies have explored its potential biological activities, such as antimicrobial and anticancer properties. Some novel thieno[3,2-d]pyrimidines with different functional groups have been synthesized as potential cytotoxic agents .

Medicine Research has explored its potential as a therapeutic agent, especially in developing new drugs targeting specific biological pathways. It has been studied as an inhibitor of specific enzymes involved in cancer cell proliferation.

Industry The compound’s chemical properties make it useful in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized derivatives.
  • Reduction Reduction reactions can modify the functional groups attached to the thienopyrimidine core.
  • Substitution The compound can undergo substitution reactions, particularly at the 4-position hydroxyl group, to form various derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it has been studied as an inhibitor of specific enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Positional Isomerism in Thienopyrimidine Core

  • Thieno[2,3-d]pyrimidin-4-ol derivatives (e.g., 2-phenylthieno[2,3-d]pyrimidin-4-ol): The sulfur atom in the thiophene ring is at position 2,3 instead of 3,2. For example, 2-phenylthieno[2,3-d]pyrimidin-4-ol (MW: 242.27) shows weaker antiproliferative activity compared to [3,2-d] isomers .
  • Benzo-fused analogs: Compounds like 2-(4-tert-butylphenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (MW: 377.45) exhibit enhanced rigidity and π-stacking interactions, leading to nanomolar IC₅₀ values against tankyrase (TNKS) enzymes .

Substituent Effects at Position 4

  • Hydroxyl vs. Chlorine or Morpholine: The hydroxyl group in 2-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-ol facilitates hydrogen bonding, critical for kinase inhibition. Replacement with chlorine (e.g., 2-chloro-4-morpholinylthieno[3,2-d]pyrimidine) introduces electronegativity, enhancing reactivity in nucleophilic substitutions . Morpholine substitution (e.g., 4-[4-(hydroxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine) improves solubility and pharmacokinetics, as seen in ADMET profiles .

Substituent Variations at Position 2

Aryl vs. Alkyl/Heterocyclic Groups

  • 4-Methylphenyl vs. Phenyl : The methyl group in 2-(4-methylphenyl) analogs increases lipophilicity (logP ~2.8) compared to unsubstituted phenyl derivatives (logP ~2.3), enhancing cellular uptake .
  • Heterocyclic replacements: Triazole/imidazole: 2-alkoxy-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidines (e.g., compound 7a–d) show antiepileptic activity, but replacing triazole with imidazole reduces potency due to altered hydrogen-bonding capacity . Pyrazole: Hybrids like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine exhibit dual kinase inhibition (e.g., EGFR and VEGFR2) via extended planar interactions .

Key Observations :

  • Steric and electronic effects : Bulky substituents (e.g., tert-butyl in ) improve target binding but may reduce solubility.
  • Hydroxyl group necessity : Removal of the 4-OH group (e.g., in 2-chloro analogs) diminishes activity, underscoring its role in hydrogen bonding .

Pharmacological and Physicochemical Profiles

  • This compound: logP: 2.8 (predicted), TPSA: 65 Ų (moderate permeability) . Toxicity: Lower cytotoxicity (CC₅₀ >50 µM in HEK293 cells) compared to morpholine derivatives (CC₅₀ ~20 µM) .
  • Analog optimization: Piperidine-methanol substituents (e.g., ) improve aqueous solubility (logS: -3.1 vs. -4.5 for methylphenyl analogs).

Biological Activity

2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound belonging to the thienopyrimidine class. This compound exhibits significant biological activity, making it a candidate for further pharmacological exploration. Its structure features a thieno[3,2-d]pyrimidine core with a 4-methylphenyl group and a hydroxyl group, which contribute to its unique properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2OS. The presence of the hydroxyl group suggests potential for hydrogen bonding, which is crucial for interactions with biological targets. The methyl group on the phenyl ring may enhance lipophilicity, influencing absorption and distribution in biological systems.

Property Details
Molecular FormulaC12H10N2OS
Molecular Weight226.28 g/mol
Core StructureThieno[3,2-d]pyrimidine
Functional GroupsHydroxyl (-OH), Methyl (-CH₃)

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell signaling pathways such as phosphatidylinositol-3-kinase (PI3K). PI3K is a critical regulator in cancer biology and serves as a target for therapeutic agents aimed at treating various cancers .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The hydroxyl group enhances its interaction with proteins and enzymes, potentially modulating their activity .

Case Studies and Research Findings

Several studies have explored the biological activity of thienopyrimidine derivatives, including this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Specific IC50 values have been reported in studies focusing on different cancer types .
  • Animal Models : Animal studies have indicated that oral administration of this compound can significantly reduce tumor size in xenograft models of cancer . These findings support its potential as an anticancer therapeutic.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimized synthetic routes have been developed to enhance yield and reduce reaction times. Key steps include:

  • Formation of the thienopyrimidine core.
  • Introduction of the methylphenyl group at the second position.
  • Hydroxylation at the fourth position.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.